![molecular formula C14H24ClNS B14442813 1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride CAS No. 76652-35-2](/img/structure/B14442813.png)
1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride is an organic compound with a unique structure that includes a pyridinium ion core substituted with a hexylsulfanyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride typically involves the alkylation of 3,5-dimethylpyridine with a hexylsulfanyl methyl halide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ion can be reduced to the corresponding pyridine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinium nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Substituted pyridinium salts.
Scientific Research Applications
1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the extraction and recovery of precious metals like palladium from acidic solutions.
Mechanism of Action
The mechanism of action of 1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride involves its ability to form stable complexes with metal ions through coordination with the nitrogen and sulfur atoms. This property is particularly useful in the extraction and separation of metals from solutions. The compound’s antimicrobial activity is believed to be due to its interaction with microbial cell membranes, disrupting their integrity and function.
Comparison with Similar Compounds
- 4-[(Hexylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole
- 4-[(Hexylsulfanyl)methyl]-3,5-dimethylisoxazole
Comparison: 1-[(Hexylsulfanyl)methyl]-3,5-dimethylpyridin-1-ium chloride is unique due to its pyridinium ion core, which imparts distinct chemical and physical properties compared to similar compounds like pyrazoles and isoxazoles. The presence of the pyridinium ion enhances its solubility in water and its ability to form stable complexes with metal ions, making it particularly useful in applications involving metal extraction and recovery .
Properties
CAS No. |
76652-35-2 |
|---|---|
Molecular Formula |
C14H24ClNS |
Molecular Weight |
273.9 g/mol |
IUPAC Name |
1-(hexylsulfanylmethyl)-3,5-dimethylpyridin-1-ium;chloride |
InChI |
InChI=1S/C14H24NS.ClH/c1-4-5-6-7-8-16-12-15-10-13(2)9-14(3)11-15;/h9-11H,4-8,12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GJNMXFFNBBQLPG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCSC[N+]1=CC(=CC(=C1)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



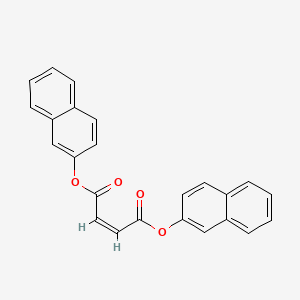
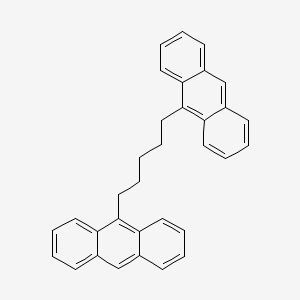
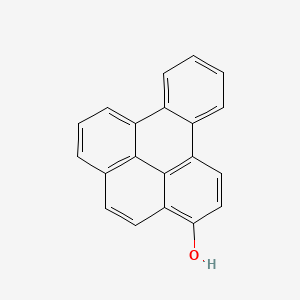
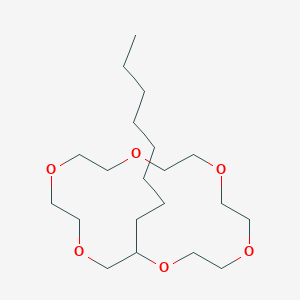
![4-[([1,1'-Biphenyl]-4-yl)oxy]butan-1-ol](/img/structure/B14442776.png)
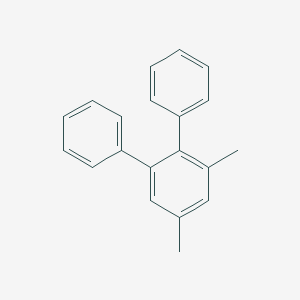
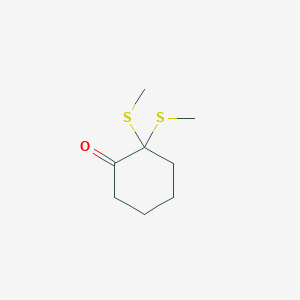
![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)

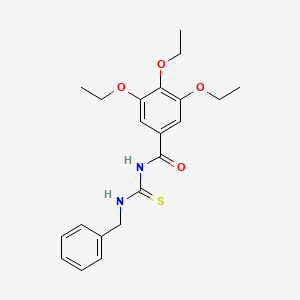
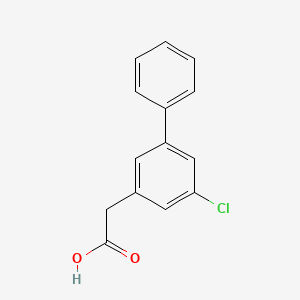

![N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine](/img/structure/B14442825.png)
